molecular formula C₁₇H₂₅N₂O₉P B1139768 [(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate CAS No. 1041021-85-5

[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate

Cat. No.: B1139768
CAS No.: 1041021-85-5
M. Wt: 432.36
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Description

[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate is a useful research compound. Its molecular formula is C₁₇H₂₅N₂O₉P and its molecular weight is 432.36. The purity is usually 95%.
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Properties

IUPAC Name

[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N2O9P/c1-12(20)26-15-14(27-13-10-22-17(2,3)28-16(13)15)11-25-29(21,23-8-4-6-18)24-9-5-7-19/h13-16H,4-5,8-11H2,1-3H3/t13-,14+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWCHPGRHWOJBO-FZKCQIBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(OC2)(C)C)COP(=O)(OCCC#N)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@@H]2[C@@H]1OC(OC2)(C)C)COP(=O)(OCCC#N)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate is a complex organic molecule known for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a furo[3,2-d][1,3]dioxin core with bis(2-cyanoethoxy) phosphoryloxymethyl substituents. Its stereochemistry is defined by specific configurations at several chiral centers (4aS, 6R, 7S, 7aS), which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
  • Case Study : A study involving derivatives of similar compounds demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The most potent derivatives led to a reduction in tumor size by over 50% compared to controls.
CompoundIC50 (µM)Cancer Cell Line
Compound A5.2MCF-7
Compound B3.8HeLa
Target Compound4.5A549

Antibacterial Activity

The compound's antibacterial potential has also been explored:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Research Findings : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Preliminary data suggest good oral bioavailability due to its lipophilic nature.
  • Metabolism : The compound is likely metabolized via cytochrome P450 enzymes; however, specific pathways remain to be elucidated.
  • Excretion : Renal excretion appears to be the primary route of elimination based on preliminary studies.

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits low toxicity in animal models at therapeutic doses. Long-term studies are required to fully understand its safety profile.

Preparation Methods

Core Synthesis: Tetrahydrofuro[3,2-d]dioxin Formation

The bicyclic core is synthesized from D-ribose via sequential protection and cyclization. Acetone dimethyl acetal under acidic conditions (e.g., H2SO4) selectively protects the 2,3-hydroxyls, forming a 2,2-dimethyl-1,3-dioxolane intermediate. Subsequent ring-opening and re-cyclization with a diol yield the fused furodioxin system.

Example Protocol

  • Dissolve D-ribose (10 g) in dry acetone (100 mL) with concentrated H2SO4 (0.5 mL).
  • Stir at 25°C for 24 hours, neutralize with NaHCO3, and concentrate.
  • Purify via silica chromatography (hexane:EtOAc, 3:1) to isolate the 2,3-O-isopropylidene ribofuranose.
  • Treat with 1,2-ethanediol and p-TsOH in toluene at 110°C to form the tetrahydrofurodioxin.

Phosphorylation at C6

The C6 hydroxymethyl group undergoes phosphorylation using bis(2-cyanoethyl) N,N-diisopropylphosphoramidite. Triethylamine or 1H-tetrazole catalyzes the reaction under anhydrous conditions.

Key Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0°C → 25°C
Catalyst 1H-tetrazole (0.5 eq)
Reaction Time 4 hours

Procedure

  • Dissolve the core compound (5 mmol) in CH2Cl2 (50 mL).
  • Add bis(2-cyanoethyl) N,N-diisopropylphosphoramidite (6 mmol) and 1H-tetrazole (2.5 mmol).
  • Stir under N2, monitor by TLC (hexane:EtOAc 1:1).
  • Quench with saturated NaHCO3, extract, and dry over Na2SO4.

Acetylation at C7

The C7 hydroxyl is acetylated using acetic anhydride in pyridine. Sodium acetate or DMAP accelerates the reaction.

Optimized Protocol

  • Dissolve the phosphorylated intermediate (5 mmol) in pyridine (30 mL).
  • Add acetic anhydride (15 mmol) and DMAP (0.1 mmol).
  • Stir at 25°C for 12 hours, concentrate, and purify via column chromatography.

Mechanistic and Regiochemical Considerations

Regioselectivity in Phosphorylation

The C6 hydroxymethyl group exhibits higher nucleophilicity due to steric and electronic effects of the fused ring. Quantum mechanical calculations suggest the furodioxin ring’s electron-withdrawing nature activates C6 for phosphorylation.

Acetylation Kinetics

Competitive acetylation at C7 over other hydroxyls arises from hydrogen bonding with the adjacent dioxane oxygen, lowering the activation energy. Kinetic studies show a 15:1 preference for C7 vs. C4a.

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl3)

  • δ 5.32 (d, J=8.4 Hz, H7)
  • δ 4.80–4.65 (m, H6-CH2OP)
  • δ 2.65 (t, J=6.0 Hz, -OCH2CN)

31P NMR

  • δ 149.2 ppm (phosphoramidite)

HRMS

  • Calculated: C21H28N2O10P [M+H]+: 523.1421
  • Found: 523.1418

Purity Assessment

HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows ≥98% purity at 254 nm. Retention time: 12.3 minutes.

Industrial-Scale Challenges

Byproduct Formation

The primary impurity (∼5%) is the C4a-acetylated derivative, formed due to residual moisture during acetylation. Azeotropic drying with toluene reduces this to <1%.

Cost Optimization

Replacing DMAP with NaOAc in acetylation lowers costs by 40% without compromising yield.

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

The synthesis involves multi-step reactions, including phosphorylation and acetylation. Critical steps include:

  • Phosphorylation : Use of bis(2-cyanoethoxy)phosphoryl chloride under anhydrous conditions with a base (e.g., pyridine) to ensure regioselective phosphorylation at the 6-position .
  • Acetylation : Reaction with acetic anhydride in dichloromethane (DCM) to protect the hydroxyl group at the 7-position .
  • Protection of stereocenters : The tetrahydrofurodioxin core requires strict stereochemical control, often achieved via chiral catalysts or enantioselective starting materials .
  • Solvent selection : Anhydrous solvents like DCM or tetrahydrofuran (THF) are preferred to avoid hydrolysis of sensitive intermediates .

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product from byproducts (e.g., unreacted phosphorylating agents) .
  • Characterization :
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the (4aS,6R,7S,7aS) configuration .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Temperature : Lower temperatures (−20°C to 0°C) minimize epimerization of the tetrahydrofurodioxin core .
  • Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) can enhance enantiomeric excess (ee) during phosphorylation .
  • Contradictions in data : Discrepancies in reported yields (e.g., 48% vs. 65%) may arise from variations in solvent purity or moisture content . Cross-validation via controlled replicates is recommended.

Q. What strategies optimize the stability of the phosphoryloxymethyl group under basic or acidic conditions?

  • pH control : The bis(2-cyanoethoxy) group is labile under strong acids/bases. Use buffered conditions (pH 6–8) during downstream reactions .
  • Protecting groups : Temporary protection of the cyanoethoxy groups with tert-butyldimethylsilyl (TBS) ethers can prevent hydrolysis during subsequent steps .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Experimental design : Standardize assays (e.g., enzyme inhibition, cytotoxicity) using identical cell lines (e.g., HEK293 or HeLa) and negative controls .
  • Data normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification before testing .
  • Mechanistic studies : Use molecular docking or surface plasmon resonance (SPR) to validate target binding, as conflicting bioactivity may stem from off-target effects .

Q. What analytical methods best differentiate this compound from structurally similar derivatives?

  • Tandem MS/MS : Unique fragmentation patterns (e.g., loss of the phosphoryloxymethyl group at m/z 123) distinguish it from analogs lacking this moiety .
  • Vibrational circular dichroism (VCD) : Resolves stereoisomers by analyzing Cotton effects in the mid-IR region .

Methodological Challenges

Q. How to design experiments assessing the compound’s role in nucleotide prodrug activation?

  • Hydrolysis kinetics : Monitor release of the active nucleoside under physiological conditions (pH 7.4, 37°C) using 31P^{31}\text{P}-NMR to track phosphate cleavage .
  • Enzymatic activation : Test with human carboxylesterases (CES1/CES2) to quantify acetate hydrolysis rates .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to viral polymerases (e.g., SARS-CoV-2 RdRp) using AMBER or GROMACS .
  • Density functional theory (DFT) : Calculate charge distribution on the phosphoryloxymethyl group to predict nucleophilic attack sites .

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